1-Mercaptododecan-2-ol
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Overview
Description
1-Mercaptododecan-2-ol, also known as 2-Hydroxydodecanthiol, is an organosulfur compound with the molecular formula C₁₂H₂₆OS. It is characterized by the presence of both a hydroxyl group (-OH) and a thiol group (-SH) on a dodecane backbone. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Mercaptododecan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1-dodecene with hydrogen sulfide (H₂S) in the presence of a metal catalyst such as nickel or palladium. This reaction facilitates the addition of the thiol group to the dodecene, forming the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, ensuring that the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Mercaptododecan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form dodecanol.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dodecanol.
Substitution: Various alkyl and acyl derivatives.
Scientific Research Applications
1-Mercaptododecan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its thiol group.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Mercaptododecan-2-ol involves its interaction with various molecular targets through its thiol and hydroxyl groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
1-Dodecanol: A saturated 12-carbon fatty alcohol with a hydroxyl group but lacking the thiol group.
1-Dodecanethiol: A similar compound with a thiol group but lacking the hydroxyl group.
2-Mercaptoethanol: A smaller molecule with both hydroxyl and thiol groups, commonly used in biochemistry
Uniqueness: 1-Mercaptododecan-2-ol is unique due to the presence of both hydroxyl and thiol groups on a long dodecane chain. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Properties
CAS No. |
20611-11-4 |
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Molecular Formula |
C12H26OS |
Molecular Weight |
218.40 g/mol |
IUPAC Name |
1-sulfanyldodecan-2-ol |
InChI |
InChI=1S/C12H26OS/c1-2-3-4-5-6-7-8-9-10-12(13)11-14/h12-14H,2-11H2,1H3 |
InChI Key |
GGMUJCCSBRQVTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CS)O |
Origin of Product |
United States |
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